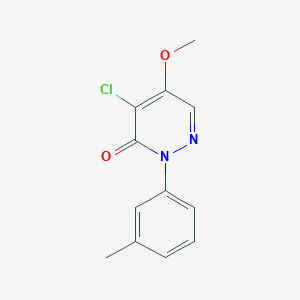![molecular formula C19H14N2O3 B5863087 N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is commonly referred to as MBX-8025 and has been studied extensively for its ability to regulate lipid metabolism and improve liver function. In
Wirkmechanismus
The mechanism of action of MBX-8025 is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor (PPAR) alpha. PPAR alpha is a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. MBX-8025 has been shown to activate PPAR alpha and increase the expression of genes involved in fatty acid oxidation, leading to improved lipid metabolism and reduced hepatic steatosis.
Biochemical and Physiological Effects
MBX-8025 has been shown to have a number of biochemical and physiological effects, including the regulation of lipid metabolism, improvement of liver function, and reduction of inflammation. Studies have also shown that MBX-8025 can improve glucose homeostasis and insulin sensitivity in animal models of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MBX-8025 for lab experiments is its ability to regulate lipid metabolism and improve liver function, making it a useful tool for studying metabolic disorders such as NAFLD. However, there are also some limitations to using MBX-8025 in lab experiments. For example, the compound has a relatively short half-life in vivo, which can make it difficult to achieve sustained therapeutic effects. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on MBX-8025. One area of focus is the development of more potent and selective PPAR alpha agonists that can achieve sustained therapeutic effects. Another area of research is the exploration of the compound's potential applications in other metabolic disorders, such as type 2 diabetes and cardiovascular disease. Additionally, more studies are needed to fully understand the safety and efficacy of MBX-8025 in humans, and to identify any potential side effects or drug interactions.
Synthesemethoden
The synthesis of MBX-8025 involves the reaction of 2-furancarboxylic acid with 4-methylphenylamine and 2-aminophenol in the presence of a coupling agent. The resulting product is then subjected to a series of purification steps to obtain the final compound. This synthesis method has been optimized to produce high yields of pure MBX-8025, making it a reliable and cost-effective approach for large-scale production.
Wissenschaftliche Forschungsanwendungen
MBX-8025 has been extensively studied for its potential applications in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. NAFLD is a common liver disorder that is associated with obesity, insulin resistance, and dyslipidemia. Studies have shown that MBX-8025 can improve liver function and reduce hepatic steatosis in animal models of NAFLD. Additionally, MBX-8025 has been shown to regulate lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipid synthesis.
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-12-4-6-13(7-5-12)19-21-15-11-14(8-9-16(15)24-19)20-18(22)17-3-2-10-23-17/h2-11H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCAUJRYACWAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

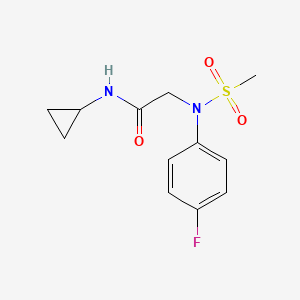
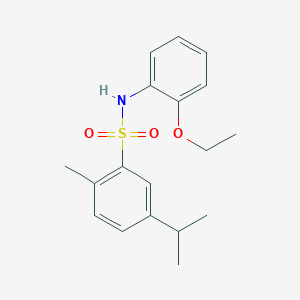


![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)

![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)
![1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride](/img/structure/B5863059.png)
![2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5863063.png)
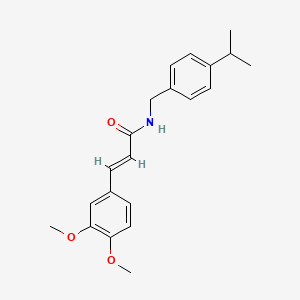
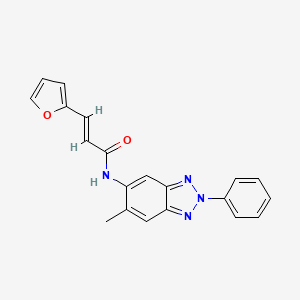
![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)
![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)
